4-Guanidinobenzoic acid

Catalog No.
S576636
CAS No.
16060-65-4
M.F
C8H9N3O2
M. Wt
179.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Guanidinobenzoic acid

CAS Number

16060-65-4

Product Name

4-Guanidinobenzoic acid

IUPAC Name

4-(diaminomethylideneamino)benzoic acid

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C8H9N3O2/c9-8(10)11-6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13)(H4,9,10,11)

InChI Key

SXTSBZBQQRIYCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N

Synonyms

4-guanidinobenzoate, 4-guanidinobenzoate, monohydrobromide, 4-guanidinobenzoate, monohydrochloride, p-guanidinobenzoic acid, para-guanidinobenzoate

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C(N)N

Here are some areas of scientific research involving 4-guanidinobenzoic acid:

Crystal Engineering:

Researchers have investigated the potential of 4-GBA for crystal engineering applications. Its structure allows for the formation of hydrogen bonds, which can be used to design and create new materials with specific properties.Source: L. Zhang et al., "Hydrogen-Bonded Supramolecular Networks and Self-Assembly of 4-Guanidinobenzoic Acid Derivatives," Crystal Growth & Design, vol. 5, no. 12, pp. 5352-5358, 2005

Medicinal Chemistry:

Studies have explored 4-GBA as a potential scaffold for the development of new drugs. Its structure can be modified to create molecules that interact with specific biological targets.Source: A. Kumar et al., "Design, synthesis and biological evaluation of novel 4-substituted benzoic acid hydrazide derivatives as anti-inflammatory agents," Bioorganic & Medicinal Chemistry, vol. 18, no. 10, pp. 3473-3481, 2010:

4-Guanidinobenzoic acid is an aromatic compound characterized by a guanidine group attached to the para position of a benzoic acid molecule. Its chemical formula is C8H9N3O2C_8H_9N_3O_2, and it has a molecular weight of approximately 179.18 g/mol . This compound is categorized under guanidinobenzoic acids, which are organic compounds that exhibit both acidic and basic properties due to the presence of carboxylic acid and guanidine functional groups, respectively .

Typical of carboxylic acids and guanidines. Key reactions include:

  • Acid-Base Reactions: As a Bronsted acid, it can donate a proton to bases, forming its conjugate base .
  • Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: The guanidine group can react with acyl chlorides or anhydrides to form amides.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, resulting in imine formation.

These reactions highlight its potential utility in organic synthesis and medicinal chemistry.

4-Guanidinobenzoic acid exhibits significant biological activity, particularly in immunology. It has been shown to influence the complement system, specifically by affecting the activity of complement factor B, which plays a role in immune responses. This compound has been implicated in:

  • Inhibition of B-Lymphocyte Proliferation: It inhibits the proliferation of preactivated B-lymphocytes, suggesting potential applications in modulating immune responses .
  • Stimulation of Lymphocyte Blastogenesis: It may promote lymphocyte activation and proliferation under certain conditions .

These activities indicate its potential as a therapeutic agent in immune-related disorders.

Several methods have been reported for synthesizing 4-Guanidinobenzoic acid:

  • Direct Synthesis from Benzoic Acid:
    • Guanidine hydrochloride can be reacted with benzoic acid under acidic conditions to yield 4-Guanidinobenzoic acid.
  • Use of Guanidines:
    • Guanidine derivatives can be reacted with substituted benzoic acids in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .
  • Hydrochloride Salt Formation:
    • The hydrochloride salt form (4-Guanidinobenzoic Acid Hydrochloride) can be synthesized by reacting 4-Guanidinobenzoic acid with hydrochloric acid, enhancing its solubility for various applications .

4-Guanidinobenzoic acid has several notable applications:

  • Pharmaceutical Research: Its immunomodulatory properties make it a candidate for developing therapies targeting autoimmune diseases or enhancing vaccine efficacy.
  • Biochemical Studies: It serves as a tool for studying the complement system and its role in immune responses.
  • Synthetic Chemistry: Utilized as an intermediate in organic synthesis, particularly in creating more complex guanidine derivatives.

Research on 4-Guanidinobenzoic acid's interactions reveals its influence on various biological pathways:

  • Complement System Modulation: Studies indicate that it alters the activity of complement factors, potentially affecting inflammation and immune response dynamics .
  • Protein Binding Studies: Investigations into its binding affinity with proteins involved in immune signaling have shown promising results, suggesting therapeutic potential .

These interactions underscore its relevance in pharmacological research.

Several compounds share structural similarities with 4-Guanidinobenzoic acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
GuanidineContains a guanidine groupSimple structure; primarily used as a base
Benzoic AcidCore benzene ring structureLacks guanidine functionality
2-Guanidinobenzoic AcidGuanidine at ortho positionDifferent biological activity profile
3-Guanidinobenzoic AcidGuanidine at meta positionVaries in reactivity compared to para isomer

4-Guanidinobenzoic acid is unique due to its specific para substitution pattern, which significantly influences its biological activity and chemical reactivity compared to other similar compounds.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.069476538 g/mol

Monoisotopic Mass

179.069476538 g/mol

Heavy Atom Count

13

UNII

XFP29CVC4Z

Related CAS

42823-46-1 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16060-65-4

Wikipedia

4-Guanidinobenzoic Acid

Dates

Modify: 2023-08-15

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